molecular formula C14H16O2 B11887928 1-Ethoxy-2-methoxy-8-methylnaphthalene

1-Ethoxy-2-methoxy-8-methylnaphthalene

Katalognummer: B11887928
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: CAOYMVDDLRDSKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2-methoxy-8-methylnaphthalene is an organic compound belonging to the naphthalene family This compound is characterized by the presence of ethoxy, methoxy, and methyl groups attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methoxy-8-methylnaphthalene typically involves the alkylation of 2-methoxynaphthalene with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-2-methoxy-8-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the naphthalene ring, leading to the formation of nitro and halo derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro and halo derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2-methoxy-8-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2-methoxy-8-methylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its biological activity may be attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    2-Methoxynaphthalene: Shares the methoxy group but lacks the ethoxy and methyl groups.

    1-Methoxy-2-methylnaphthalene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-2-methylnaphthalene: Similar structure but lacks the methoxy group.

Uniqueness: 1-Ethoxy-2-methoxy-8-methylnaphthalene is unique due to the presence of both ethoxy and methoxy groups on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H16O2

Molekulargewicht

216.27 g/mol

IUPAC-Name

1-ethoxy-2-methoxy-8-methylnaphthalene

InChI

InChI=1S/C14H16O2/c1-4-16-14-12(15-3)9-8-11-7-5-6-10(2)13(11)14/h5-9H,4H2,1-3H3

InChI-Schlüssel

CAOYMVDDLRDSKU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC2=CC=CC(=C21)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.